![molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3](/img/structure/B113165.png)
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Overview
Description
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3 . It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains an aldehyde group and two aromatic ethers .Physical And Chemical Properties Analysis
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde has a molecular weight of 184.57 g/mol. It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Compounds derived from 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde have demonstrated notable antimicrobial and analgesic activities. For instance, derivatives synthesized from 5,7-dichloro-2-hydrazino-1,3-benzoxazole showed pronounced antimicrobial and analgesic activities and exhibited significant receptor affinity during molecular docking studies (Jayanna et al., 2013). Similarly, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives exhibited encouraging antibacterial and antioxidant activities (Jayanna et al., 2013).
Synthesis of Fused Ring Heterocycles
The molecule has been a key ingredient in synthesizing various fused ring heterocycles. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was used to form tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions, indicating its utility in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Synthesis of Bioactive Molecules
The molecule has been instrumental in the synthesis of various bioactive compounds. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used to generate reduced bipyrazoles, which were then further processed to form compounds with potential applications in various biological activities (Cuartas et al., 2017). Additionally, coumarin derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde demonstrated bacteriostatic and bactericidal activities, further emphasizing the role of these compounds in antibacterial applications (Behrami & Vaso, 2017).
Mechanism of Action
Target of Action
It has been used in the synthesis of noble ligands for the detection of carcinogenic lead .
Mode of Action
It’s known that it’s used in the synthesis of ligands that can detect carcinogenic lead
Biochemical Pathways
It’s known that the compound plays a role in the detection of carcinogenic lead
Result of Action
It’s known that the compound is used in the synthesis of ligands for the detection of carcinogenic lead
properties
IUPAC Name |
7-chloro-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUWLLIFJURHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350298 | |
Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |
CAS RN |
88525-51-3 | |
Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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